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molecular formula C7H5IO3 B1197463 2-Iodosobenzoic acid CAS No. 304-91-6

2-Iodosobenzoic acid

Cat. No. B1197463
M. Wt: 264.02 g/mol
InChI Key: IFPHDUVGLXEIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06958358B2

Procedure details

A solution of cyclopentanone (11.6 ml, 130 mmol) in methanol (250 ml) was added drop-wise at 0° C. over 20 minutes to a stirred solution of potassium hydroxide (85% tech., 22.1 g, 335 mmol) in methanol (75 ml). The mixture was stirred at 0° C. for 30 minutes then 2-iodosylbenzoic acid (36.45 g, 138 mmol) was added in portions over 1 hour. The mixture was allowed to warm to ambient temperature over 4 hours, then stirred at ambient temperature for 20 hours. The majority of solvent was removed in vacuo then the product was extracted into dichloromethane (400 ml), then the extracts were washed with water (2×250 ml), dried (Na2SO4) and the solvent removed in vacuo to leave 2,2-dimethoxycyclopentanol as a colourless oil (11.98 g) which was used without further purification.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
36.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:7].[K+].I(C1C=CC=CC=1[C:13](O)=[O:14])=O.[CH3:20]O>>[CH3:20][O:6][C:1]1([O:14][CH3:13])[CH2:5][CH2:4][CH2:3][CH:2]1[OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
22.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
36.45 g
Type
reactant
Smiles
I(=O)C1=C(C(=O)O)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The majority of solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane (400 ml)
WASH
Type
WASH
Details
the extracts were washed with water (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1(C(CCC1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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